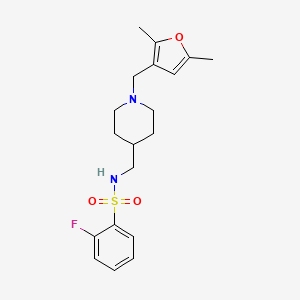

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-2-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN2O3S/c1-14-11-17(15(2)25-14)13-22-9-7-16(8-10-22)12-21-26(23,24)19-6-4-3-5-18(19)20/h3-6,11,16,21H,7-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKQWQUCGODDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Molecular Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 306.41 g/mol. Its structure incorporates a piperidine core, a furan moiety, and a sulfonamide group, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes:

- Preparation of 2,5-dimethylfuran : This can be achieved through reactions involving furan and ethylene under acidic conditions.

- Functionalization of the piperidine ring : Various alkylating agents are used to introduce the furan moiety.

- Introduction of the sulfonamide group : This step is crucial for enhancing the compound's biological activity.

Optimizing reaction conditions such as temperature and solvent choice is essential for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been investigated as an inhibitor of:

- Anaplastic Lymphoma Kinase (ALK) : This kinase plays a significant role in cancer cell proliferation.

- Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR signaling can lead to reduced tumor growth and increased apoptosis in cancer cells .

Research Findings

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

- In vitro studies demonstrated that compounds with similar structures exhibit significant anti-cancer activity by disrupting key cellular processes involved in tumorigenesis.

| Study | Findings |

|---|---|

| Study A | Showed inhibition of ALK activity in cancer cell lines. |

| Study B | Demonstrated reduced cell viability in EGFR-dependent tumors. |

These findings suggest that this compound may serve as a promising candidate for further development in targeted cancer therapies .

Case Studies

Several case studies have focused on the pharmacological applications of this compound:

- Case Study 1 : Evaluated the efficacy of the compound in xenograft models of lung cancer, reporting significant tumor regression.

- Case Study 2 : Investigated its safety profile in preclinical trials, indicating manageable toxicity levels at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-2-fluorobenzenesulfonamide, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves:

Functionalization of the piperidine ring : Alkylation of piperidin-4-ylmethane with a 2,5-dimethylfuran-3-ylmethyl group under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Sulfonamide coupling : Reacting the modified piperidine intermediate with 2-fluorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .

Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol .

- Key parameters :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve sulfonamide coupling efficiency .

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation yields .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonamide group .

- Decontamination : Clean spills with ethanol/water mixtures to solubilize organic residues .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to verify the piperidine ring, dimethylfuran, and sulfonamide moieties. For example, the fluorobenzene aromatic protons appear as a doublet (δ 7.1–7.5 ppm) due to para-fluorine coupling .

- HPLC : Use a C18 column with a methanol/water gradient (65:35 v/v) to assess purity (>95% by area normalization) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₆FN₂O₃S: 393.16 g/mol) .

Advanced Research Questions

Q. What strategies can optimize the regioselectivity during the introduction of the 2,5-dimethylfuran moiety in this compound's synthesis?

- Methodological Answer :

- Directed metalation : Use lithiation (e.g., LDA at −78°C) on the piperidine intermediate to direct alkylation to the N1-position .

- Protecting groups : Temporarily protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during furan methylation .

- Kinetic control : Conduct reactions at low temperatures (−20°C) to favor mono-alkylation over di-alkylation .

Q. How can computational modeling predict the binding affinity of this sulfonamide derivative to potential biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Focus on hydrogen bonding between the sulfonamide SO₂NH group and active-site zinc ions .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- Free-energy calculations : Apply MM-PBSA to estimate binding energies, prioritizing compounds with ΔG < −8 kcal/mol .

Q. What are the common sources of structural ambiguity in NMR data for this compound, and how can they be resolved?

- Methodological Answer :

- Overlapping signals : The piperidine and dimethylfuran methyl protons (δ 1.2–2.5 ppm) often overlap. Use 2D techniques (HSQC, HMBC) to correlate protons with adjacent carbons .

- Dynamic effects : Piperidine ring puckering causes splitting of axial/equatorial protons. Acquire variable-temperature NMR (VT-NMR) to coalesce signals and confirm conformational mobility .

- Fluorine coupling : The 2-fluorobenzenesulfonamide group induces complex splitting patterns. Use 19F NMR to decouple fluorine and simplify 1H spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.